molecular formula C15H21ClN2O B5087828 1-(3-chlorophenyl)-4-(2-methylbutanoyl)piperazine

1-(3-chlorophenyl)-4-(2-methylbutanoyl)piperazine

Cat. No.: B5087828
M. Wt: 280.79 g/mol
InChI Key: HSBGEUFQPXZEJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-(2-methylbutanoyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine compounds. It was first synthesized in the 1980s and has been studied extensively for its potential therapeutic applications.

Scientific Research Applications

MCPP has been used extensively in scientific research for its potential therapeutic applications. It has been studied for its effects on serotonin receptors, which are involved in the regulation of mood, anxiety, and other physiological processes. 1-(3-chlorophenyl)-4-(2-methylbutanoyl)piperazine has also been studied for its potential use in the treatment of depression, anxiety disorders, and other psychiatric conditions.

Mechanism of Action

MCPP acts on the serotonin receptors in the brain, specifically the 5-HT1A, 5-HT1B, and 5-HT2C receptors. It has been shown to increase the release of serotonin in the brain, which can lead to a range of physiological and psychological effects.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-(2-methylbutanoyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause changes in mood, perception, and cognition. Additionally, this compound has been shown to increase the release of cortisol, a stress hormone, which may contribute to its anxiogenic effects.

Advantages and Limitations for Lab Experiments

MCPP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-understood mechanism of action. However, there are also several limitations to its use. It can be difficult to control the dose and duration of exposure, and it has a range of physiological and psychological effects that can complicate interpretation of results.

Future Directions

There are several future directions for research on 1-(3-chlorophenyl)-4-(2-methylbutanoyl)piperazine. One area of interest is its potential use in the treatment of depression and anxiety disorders. Additionally, further research is needed to understand the long-term effects of this compound on the brain and body, as well as its potential for abuse and addiction. Finally, there is a need for more studies on the optimal dosing and duration of exposure to this compound in lab experiments.

Synthesis Methods

MCPP can be synthesized through a multi-step process involving the reaction of 3-chloroaniline with 2-methylbutyryl chloride, followed by cyclization with piperazine. The final product is obtained through purification and crystallization.

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c1-3-12(2)15(19)18-9-7-17(8-10-18)14-6-4-5-13(16)11-14/h4-6,11-12H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBGEUFQPXZEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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